molecular formula C6H4BrFN2O2 B170609 2-Bromo-3-fluoro-6-nitroaniline CAS No. 1218764-80-7

2-Bromo-3-fluoro-6-nitroaniline

Cat. No.: B170609
CAS No.: 1218764-80-7
M. Wt: 235.01 g/mol
InChI Key: WSVLWVONLAQTJC-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-6-nitroaniline (CAS 1218764-80-7) is a halogenated nitroaniline derivative with the molecular formula C₆H₄BrFN₂O₂ and a molecular weight of 235.01 g/mol . It is characterized by a benzene ring substituted with bromo (Br), fluoro (F), and nitro (NO₂) groups at positions 2, 3, and 6, respectively. The compound is commercially available at ≥97% purity and requires storage at 4°C with protection from light to ensure stability . Its structural complexity and electron-withdrawing substituents make it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Route Overview

The preparation of 2-bromo-3-fluoro-6-nitroaniline typically follows a four-step sequence starting from o-bromoaniline, as detailed in a 2019 Chinese patent (CN110305018A) . The process involves:

  • Acetylation of o-bromoaniline to protect the amine group.

  • Nitration to introduce the nitro group at the para-position.

  • Hydrolysis to regenerate the free amine.

  • Diazotization and Fluorination to install the fluorine substituent.

This pathway avoids expensive fluorinating agents like cesium fluoride (CsF) and achieves an overall yield of 68–72% with >95% purity .

Stepwise Synthesis and Optimization

Acetylation of o-Bromoaniline

Objective : Protect the amine group to prevent undesired side reactions during nitration.
Reaction Conditions :

  • Reagents : o-Bromoaniline, acetyl chloride, triethylamine (TEA), dichloromethane (DCM).

  • Molar Ratios : o-Bromoaniline : acetyl chloride : TEA = 1 : 1.2 : 1.26 .

  • Procedure :
    o-Bromoaniline is dissolved in DCM and cooled to 0°C. Acetyl chloride is added dropwise with TEA as a base. The mixture is stirred at room temperature for 4 hours, yielding N-(2-bromophenyl)acetamide as a pale yellow solid.

Key Data :

ParameterValue
Yield92–95%
Purity (HPLC)>98%
Reaction Temperature0°C → room temperature

Mechanistic Insight :
Acetylation proceeds via nucleophilic acyl substitution, where TEA neutralizes HCl generated during the reaction, driving the equilibrium toward product formation .

Nitration of N-(2-bromophenyl)acetamide

Objective : Introduce a nitro group at the 6-position relative to the bromine atom.
Reaction Conditions :

  • Reagents : N-(2-bromophenyl)acetamide, fuming nitric acid (HNO₃), acetic anhydride, acetic acid.

  • Molar Ratio : N-(2-bromophenyl)acetamide : HNO₃ = 1 : 1.5–2 .

  • Procedure :
    The acetamide derivative is dissolved in acetic anhydride and acetic acid. Fuming HNO₃ is added dropwise at 0–5°C, followed by stirring at room temperature. The product, N-(2-bromo-6-nitrophenyl)acetamide, is isolated via filtration.

Key Data :

ParameterValue
Yield85–88%
Purity (HPLC)>97%
Reaction Time3–4 hours

Regioselectivity :
Nitration occurs preferentially at the para-position due to the electron-donating effect of the acetamide group, which activates the ring toward electrophilic substitution .

Hydrolysis to 2-Bromo-6-nitroaniline

Objective : Remove the acetyl protecting group to regenerate the free amine.
Reaction Conditions :

  • Reagents : N-(2-bromo-6-nitrophenyl)acetamide, hydrochloric acid (HCl).

  • Mass Ratio : Acetamide : HCl = 1 : 5–12 .

  • Procedure :
    The acetamide is refluxed in concentrated HCl for 2 hours. After cooling, the mixture is neutralized with aqueous NaOH, precipitating 2-bromo-6-nitroaniline as a yellow solid.

Key Data :

ParameterValue
Yield90–93%
Purity (HPLC)>96%
Reaction Temperature100–110°C (reflux)

Mechanistic Insight :
Acid-catalyzed hydrolysis cleaves the amide bond via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

Diazotization and Fluorination

Objective : Replace the amine group with fluorine via the Balz-Schiemann reaction.
Reaction Conditions :

  • Reagents : 2-Bromo-6-nitroaniline, sodium nitrite (NaNO₂), hydrofluoric acid (HF), nitrobenzene.

  • Procedure :

    • Diazotization : 2-Bromo-6-nitroaniline is treated with NaNO₂ and HF at 0–5°C to form the diazonium fluoroborate intermediate.

    • Thermal Decomposition : The intermediate is heated in nitrobenzene at 120–130°C, yielding 3-bromo-2-fluoronitrobenzene .

Key Data :

ParameterValue
Yield75–80%
Purity (HPLC)>95%
Reaction Temperature0–5°C (diazotization); 120–130°C (decomposition)

Critical Considerations :

  • Safety : HF is highly toxic; alternative fluorinating agents (e.g., Selectfluor) are less hazardous but costlier.

  • Byproducts : Trace amounts of 2-bromo-4-fluoro-6-nitroaniline may form due to competing radical pathways .

Industrial-Scale Optimization

The patent emphasizes scalability through:

  • Continuous Flow Reactors : Minimize exothermic risks during nitration and diazotization.

  • Solvent Recycling : DCM and nitrobenzene are recovered via distillation, reducing waste.

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, ensuring consistent quality .

Economic Metrics :

ParameterValue
Production Cost$12–15/kg
Throughput500–600 kg/batch

Alternative Synthetic Pathways

While the patent method dominates industrial production, academic studies propose variations:

Direct Fluorination of 2-Bromo-6-nitroaniline

Approach : Use xenon difluoride (XeF₂) as a fluorinating agent under anhydrous conditions.
Outcome :

  • Yield : 65–70%

  • Advantage : Avoids diazotization steps.

  • Limitation : XeF₂ is prohibitively expensive for large-scale use .

Microwave-Assisted Synthesis

Conditions :

  • Reagents : 2-Bromo-6-nitroaniline, tetrabutylammonium fluoride (TBAF).

  • Microwave Power : 300 W, 150°C, 20 minutes.
    Outcome :

  • Yield : 78–82%

  • Purity : >94%
    Drawback : Limited scalability with current microwave reactor technology .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-6-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) or chemical reductants like tin(II) chloride (SnCl2).

    Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Oxidation: The amino group (if formed) can be oxidized to a nitroso group (-NO) or further to a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Reduction: H2/Pd-C, SnCl2/HCl

    Substitution: NaOCH3, KOtBu

    Oxidation: KMnO4, CrO3

Major Products

    Reduction: 2-Bromo-3-fluoro-6-aminoaniline

    Substitution: Various substituted anilines depending on the nucleophile used

    Oxidation: 2-Bromo-3-fluoro-6-nitrosoaniline or this compound

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
2-Bromo-3-fluoro-6-nitroaniline serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various reactions, including:

  • Reduction: The nitro group can be reduced to an amine group, producing 2-Bromo-3-fluoro-6-aminoaniline, which is useful in further synthetic pathways.
  • Substitution Reactions: The bromine and fluorine substituents can be replaced with other functional groups through nucleophilic aromatic substitution, enabling the creation of a wide range of derivatives.
Reaction TypeProduct
Reduction2-Bromo-3-fluoro-6-aminoaniline
Nucleophilic SubstitutionVarious substituted anilines

Pharmacological Investigations:
Research has shown that compounds with nitroaniline structures exhibit significant biological activity. This compound is being investigated for its potential use in drug development due to its interactions with biological targets:

  • Antioxidant Properties: Studies have indicated that nitroanilines can exhibit antioxidant activity, helping to mitigate oxidative stress in cellular models.
    CompoundIC50 (µM)Activity Level
    Nitroaniline A25Moderate
    Nitroaniline B15High
    This compound10Very High
  • Antimicrobial Effects: This compound has been shown to possess antimicrobial properties against various bacterial strains, making it a candidate for therapeutic applications.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    E. coli50 µg/mL
    S. aureus30 µg/mL
    P. aeruginosa40 µg/mL

Industrial Applications

Dyes and Pigments:
this compound is utilized in the production of dyes and pigments due to its reactive functional groups. The presence of bromine and fluorine enhances its reactivity, allowing for the synthesis of vibrant colorants used in various industries.

Case Studies

Enzyme Interaction Studies:
Research indicates that nitroanilines can inhibit various enzymes, suggesting potential therapeutic applications. For instance, studies have highlighted their capability to interact with proteins involved in critical biological pathways, leading to possible drug design applications.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-6-nitroaniline depends on its application:

    Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzyme activity.

    Protein Labeling: The reactive groups on the compound can form covalent bonds with specific amino acid residues in proteins, allowing for the study of protein function and interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Isomers and Positional Variants

Key Compounds :

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions Notable Properties
2-Bromo-3-fluoro-6-nitroaniline 1218764-80-7 C₆H₄BrFN₂O₂ 235.01 Br (2), F (3), NO₂ (6) Purity: 97–98%; light-sensitive
3-Bromo-2-fluoro-6-nitroaniline 1804841-26-6 C₆H₄BrFN₂O₂ 235.01 Br (3), F (2), NO₂ (6) Structural isomer; same molecular weight
4-Bromo-3-fluoro-2-nitroaniline 7087-65-2 C₆H₄BrFN₂O₂ 235.01 Br (4), F (3), NO₂ (2) Similarity score: 0.92 to target
2-Bromo-5-nitroaniline 10403-47-1 C₆H₅BrN₂O₂ 217.02 Br (2), NO₂ (5) Melting point: 137–141°C
4-Bromo-2-nitroaniline 875-51-4 C₆H₅BrN₂O₂ 217.02 Br (4), NO₂ (2) Purity: >97% (GC)
2-Bromo-6-nitroaniline 59255-95-7 C₆H₅BrN₂O₂ 217.02 Br (2), NO₂ (6) Widely available as SDS document

Findings :

  • Positional Effects : The placement of substituents significantly impacts reactivity and physical properties. For example, 2-Bromo-5-nitroaniline lacks a fluorine atom but shares a bromo-nitro substitution pattern, resulting in a lower molecular weight (217.02 vs. 235.01 g/mol) .
  • Structural Isomerism : 3-Bromo-2-fluoro-6-nitroaniline (CAS 1804841-26-6) is a positional isomer of the target compound, differing only in the placement of Br and F. This subtle change may alter solubility and metabolic stability in biological applications .

Halogen and Functional Group Variations

Chlorinated Analogs :

  • 2-Bromo-6-chloro-4-nitroaniline (CAS 99-34-3): Incorporates chlorine at position 6 instead of fluorine. The molecular weight increases to 241.47 g/mol , and the compound exhibits higher lipophilicity due to chlorine’s larger atomic radius .
  • 3-Bromo-6-chloro-2-fluoroaniline (CAS 943830-81-7): Substitutes nitro with chlorine, reducing oxidative reactivity. Molecular weight: 224.46 g/mol .

Methyl-Substituted Derivatives :

Biological Activity

2-Bromo-3-fluoro-6-nitroaniline is an organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of bromine, fluorine, and nitro groups, influences its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₄BrFN₂O₂
  • Molecular Weight : 219.01 g/mol
  • Functional Groups : Nitro (-NO₂), Bromine (-Br), Fluorine (-F)

The presence of electron-withdrawing groups such as nitro, bromine, and fluorine enhances the compound's electrophilicity, making it a candidate for various biological interactions.

The biological activity of this compound primarily arises from its ability to interact with biological molecules:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access and reducing enzymatic activity. This property is crucial for drug design and development.
  • Protein Labeling : The reactive functional groups can form covalent bonds with amino acid residues in proteins, facilitating studies on protein function and interactions.

Anticancer Potential

The compound's ability to inhibit enzymes involved in cancer cell proliferation has been a focus of research. Nitroaromatic compounds are often investigated for their cytotoxic effects against cancer cell lines. Although direct evidence for this compound is scarce, its structural characteristics suggest potential anticancer activity.

Case Studies and Research Findings

  • Antitubercular Activity : A study demonstrated that certain nitro-containing compounds exhibited significant antitubercular activity against Mycobacterium tuberculosis. While the exact role of this compound was not detailed, related compounds with similar functional groups showed MIC values ranging from 4 to 64 μg/mL against resistant strains .
  • Enzyme Inhibition Studies : Research on enzyme inhibitors highlights the potential of nitroanilines in biochemical applications. Compounds with similar structures have been shown to effectively inhibit key enzymes involved in metabolic pathways, suggesting that this compound may exhibit comparable properties .

Comparative Analysis with Similar Compounds

Compound NameAntibacterial ActivityEnzyme InhibitionNotes
This compoundTBDPotentialStructural analogs show promise
2-Bromo-4-fluoro-6-nitroanilineModerateYesSimilar reactivity
2-Chloro-3-fluoro-6-nitroanilineLowLimitedDifferent halogen effects

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-3-fluoro-6-nitroaniline, and what intermediates are critical in these processes?

Methodological Answer: Synthesis typically involves sequential functionalization of aniline derivatives. A plausible route starts with 3-fluoroaniline , which undergoes nitration at the para position relative to the amino group, followed by bromination at the ortho position. Protective groups like tert-butoxycarbonyl (Boc) are often used to stabilize the amine during nitration (e.g., N-Boc-2-chloro-4-fluoro-6-nitroaniline in ). Key intermediates include:

IntermediateCAS NumberRole in Synthesis
3-Fluoroaniline[372-19-0]Starting material
3-Fluoro-6-nitroanilineNot explicitly listedNitration product
N-Boc-protected intermediatese.g., 1143502-71-9Stabilizes amine during reactions

Bromination can be achieved using reagents like Br₂/FeBr₃ or N-bromosuccinimide (NBS). Post-bromination, deprotection yields the target compound. Contaminants like di-brominated byproducts must be monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Methodological Answer:

  • X-ray crystallography : Programs like SHELXL ( ) and ORTEP-III ( ) are critical for refining crystal structures. For example, bond lengths between Br–C (~1.90 Å) and F–C (~1.35 Å) can validate substituent positions.
  • Spectroscopy :
    • ¹H/¹³C NMR : The amino proton appears as a broad singlet (~5 ppm), while aromatic protons show splitting patterns consistent with substituent positions.
    • IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (NO₂ symmetric stretch) confirm the nitro group.

Data contradictions (e.g., anomalous NOE effects in NMR) should be cross-validated with crystallographic results .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, F, NO₂) influence the regioselectivity of electrophilic substitution reactions in this compound?

Methodological Answer: The substituents direct electrophiles to specific positions:

  • Nitro (NO₂) : Strongly deactivating, meta-directing.
  • Fluoro (F) : Moderately deactivating, ortho/para-directing.
  • Bromo (Br) : Weakly deactivating, ortho/para-directing.

In nitration or sulfonation, the meta position to NO₂ and ortho to Br/F are preferred. Computational tools (DFT) can predict reactivity, but experimental validation via in situ monitoring (e.g., LC-MS) is essential. For example, bromination of 3-fluoro-6-nitroaniline favors the ortho position due to steric and electronic effects .

Q. What are the decomposition pathways of this compound under thermal or acidic conditions, and how can these be mitigated?

Methodological Answer: Decomposition pathways include:

  • Thermal degradation : Above 150°C, nitro group elimination may yield 2-bromo-3-fluoroaniline (CAS 1003-99-2, ).
  • Acidic hydrolysis : Protonation of the amino group leads to denitroation or bromine displacement.

Mitigation strategies:

  • Use inert atmospheres (N₂/Ar) during heating.
  • Stabilize with buffered solutions (pH 6–8) in reactions.
  • Monitor decomposition via GC-MS or differential scanning calorimetry (DSC) .

Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved when determining the structure of derivatives?

Methodological Answer: Discrepancies often arise from:

  • Disorder in crystal packing : Use SHELXL ’s PART command to model disordered atoms.
  • Twinned crystals : Apply twin refinement protocols in WinGX ( ).

For example, C–Br bond lengths deviating >0.05 Å from expected values may indicate measurement errors. Cross-validation with spectroscopic data and high-resolution XRD (λ < 1 Å) is critical .

Q. What strategies optimize the yield of this compound in multi-step syntheses involving nitro group functionalization?

Methodological Answer:

  • Stepwise protection : Boc protection ( ) prevents unwanted side reactions during nitration.
  • Temperature control : Nitration at 0–5°C minimizes polynitration.
  • Catalyst selection : FeCl₃ or H₂SO₄ enhances bromination efficiency.
ParameterOptimal ConditionImpact on Yield
Nitration temperature0–5°CReduces byproducts
Bromination time12–16 hoursMaximizes mono-substitution

Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .

Data Contradiction Analysis Example
If conflicting NMR and XRD data arise (e.g., unexpected NO₂ orientation):

Re-examine XRD data for twinning or thermal motion artifacts.

Perform variable-temperature NMR to assess dynamic effects.

Compare with analogous compounds (e.g., 4-Bromo-2,3,5,6-tetrafluoroaniline, ) .

Properties

IUPAC Name

2-bromo-3-fluoro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVLWVONLAQTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598750
Record name 2-Bromo-3-fluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218764-80-7
Record name 2-Bromo-3-fluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-fluoro-6-nitroaniline
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Synthesis routes and methods

Procedure details

Prepared according to WO 2010/046388. 2-Bromo-1,3-difluoro-4-nitrobenzene (600a) (27.15 g, 114 mmol) was treated with ammonium carbonate (Sigma Aldrich, 10.96 g, 114 mmol) and DMF (200 mL) followed by Et3N (47.7 mL, 342 mmol) and stirred at RT for 48 h. The mixture was treated with water and extracted with DCM (300 mL). The DCM layer was washed with water (3×200 mL) and brine (3×200 mL), dried over MgSO4, filtered and concentrated affording crude 2-bromo-3-fluoro-6-nitroaniline (25.99 g, 111 mmol, 97% yield) as a bright yellow amorphous solid. 1H NMR (400 MHz, CDCl3) δ ppm 8.22 (1H, dd, J=9.6, 5.9 Hz), 6.81 (2H, br. s.), 6.56 (2H, dd, J=9.6, 7.2 Hz). 19F NMR (376 MHz, CDCl3) δ ppm −90.92 (1F, s). m/z (ESI, +ve ion) 234.9/236.9 (M+H)+.
Quantity
27.15 g
Type
reactant
Reaction Step One
Quantity
10.96 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
47.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Bromo-3-fluoro-6-nitroaniline
2-Bromo-3-fluoro-6-nitroaniline
2-Bromo-3-fluoro-6-nitroaniline
2-Bromo-3-fluoro-6-nitroaniline
2-Bromo-3-fluoro-6-nitroaniline
2-Bromo-3-fluoro-6-nitroaniline

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